

Spectroscopic data for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Cat. No.: B1586415

[Get Quote](#)

An In-depth Methodological Guide to the Spectroscopic Characterization of **(5-Methyl-3-phenyl-4-isoxazolyl)methylamine**

Abstract

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development. The precise elucidation and confirmation of its molecular structure are paramount for any research, development, or quality control application. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-technique approach to the spectroscopic characterization of this target molecule. While specific, published spectra for this exact compound are not widely available, this guide establishes a robust methodological framework based on foundational analytical principles and data from closely related analogs. It provides detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring the generation of reliable and unambiguous data for structural confirmation.

Introduction: The Analytical Imperative

The molecule **(5-Methyl-3-phenyl-4-isoxazolyl)methylamine**, with the chemical formula $C_{11}H_{12}N_2O$ and a molecular weight of 188.23 g/mol, presents a unique analytical challenge.^[1]

[2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is essential to verify the identity, purity, and structural integrity of the compound after synthesis or during formulation. This guide provides the necessary protocols and theoretical grounding to achieve this.

Molecular Structure:

- IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[1]
- Key Features:
 - Phenyl Group: Provides characteristic aromatic signals.
 - Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational properties.
 - Methyl Group (C5): A key aliphatic proton and carbon signature.
 - Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **(5-Methyl-3-phenyl-4-isoxazolyl)methylamine**, both ^1H and ^{13}C NMR are indispensable.

Expertise & Rationale: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common starting point for its excellent solubilizing power for many organic compounds. However, the primary amine protons ($-\text{NH}_2$) can undergo rapid exchange, leading to signal broadening or disappearance. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative, as it forms hydrogen bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher

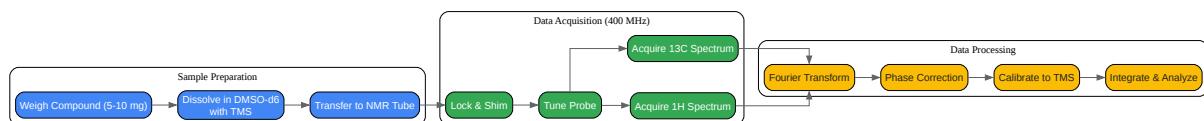
is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets of the phenyl ring protons.

Predicted Spectroscopic Data

Based on the molecular structure and analysis of related compounds, the following spectral characteristics are anticipated.[4][5]

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Rationale / Notes
Isoxazole-CH ₃	~2.4 ppm (singlet, 3H)	~10-15 ppm	Aliphatic methyl group on the electron-rich isoxazole ring.
-CH ₂ -NH ₂	~3.8 ppm (singlet, 2H)	~35-45 ppm	Methylene group adjacent to the isoxazole ring and the amine.
-NH ₂	~2.0-3.5 ppm (broad singlet, 2H)	N/A	Primary amine protons; chemical shift is concentration and solvent dependent.
Phenyl-H (ortho, meta, para)	~7.4-7.8 ppm (multiplet, 5H)	~125-135 ppm	Aromatic protons of the monosubstituted phenyl ring.
Isoxazole C3 (C-Ph)	N/A	~160-165 ppm	Quaternary carbon of the isoxazole ring attached to the phenyl group.
Isoxazole C4 (C-CH ₂ NH ₂)	N/A	~110-120 ppm	Quaternary carbon of the isoxazole ring attached to the aminomethyl group.
Isoxazole C5 (C-CH ₃)	N/A	~168-175 ppm	Quaternary carbon of the isoxazole ring attached to the methyl group.


| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the isoxazole ring. |

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Set a spectral width of ~16 ppm.
 - Use a relaxation delay (d1) of 2-5 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a spectral width of ~240 ppm.
 - Use a relaxation delay (d1) of 2 seconds.
 - Collect 1024 or more scans, as ¹³C has a much lower natural abundance.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase the spectra correctly.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the ^1H NMR signals to determine proton ratios.

Visualization: NMR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized compound.

Expertise & Rationale: Ionization Technique

Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique that typically generates protonated molecules $[\text{M}+\text{H}]^+$ with minimal fragmentation. This is ideal for unequivocally confirming the molecular mass. The primary amine group is basic and readily accepts a proton, making it highly suitable for positive-mode ESI.

Predicted Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Species	Calculated Exact Mass (m/z)	Notes
$[\text{M}+\text{H}]^+$	189.10224	The primary expected ion in positive-mode ESI.

| $[\text{M}+\text{Na}]^+$ | 211.08418 | A common adduct seen in ESI-MS. |

Calculated for $\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}^+$ and $\text{C}_{11}\text{H}_{12}\text{N}_2\text{ONa}^+$ respectively.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to promote protonation.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- ESI Source Parameters:
 - Ionization Mode: Positive.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Drying Gas (N_2): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.
- Mass Analyzer Parameters:
 - Scan Range: Set a mass range from m/z 50 to 500.
 - Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.

- Data Analysis:
 - Identify the peak corresponding to the $[M+H]^+$ ion.
 - Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.

Visualization: MS Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: Interpreting Key Vibrations

For **(5-Methyl-3-phenyl-4-isoxazolyl)methylamine**, the IR spectrum will be a composite of its constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The isoxazole ring itself contributes to a complex "fingerprint" region.[7]

Predicted Spectroscopic Data

Table 3: Predicted Key IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3250	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH₂)
3100 - 3000	C-H Stretch	Aromatic (Phenyl)
2980 - 2850	C-H Stretch	Aliphatic (-CH ₃ , -CH ₂)
~1600, ~1475	C=C Stretch	Aromatic (Phenyl)
~1620 - 1550	C=N Stretch	Isoxazole Ring
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Analysis (KBr Pellet)

- Sample Preparation:
 - Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogenous powder.
- Pellet Formation:
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Perform a background correction.
 - Identify and label the major absorption peaks.
 - Correlate the observed peaks with known functional group frequencies.

Visualization: IR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR spectroscopic analysis.

Conclusion: A Tripartite Strategy for Structural Validation

The structural confirmation of **(5-Methyl-3-phenyl-4-isoxazolyl)methylamine** requires a synergistic application of multiple spectroscopic techniques. This guide provides a robust, scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula and weight, and Infrared Spectroscopy validates the presence of key functional groups. By meticulously following these detailed protocols, researchers can generate a comprehensive and self-validating data package, ensuring the unambiguous identification and characterization of this important isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-methyl-3-phenyl-4-isoxazolyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic data for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586415#spectroscopic-data-for-5-methyl-3-phenyl-4-isoxazolyl-methylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com